

A Comparative Review of N(azidomethyl)benzamide and its Analogs in Chemical Biology

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Compound of Interest		
Compound Name:	N-(azidomethyl)benzamide	
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The strategic incorporation of reactive functional groups into small molecules has become a cornerstone of modern chemical biology. These "warheads" enable researchers to probe biological systems with greater precision, covalently modify proteins for therapeutic or diagnostic purposes, and construct complex molecular architectures. Among these, **N**-(azidomethyl)benzamide and its analogs have emerged as versatile tools with broad applications, from bioorthogonal "click" chemistry to targeted protein covalent modification. This guide provides a comparative overview of **N**-(azidomethyl)benzamide and key analogs, focusing on their performance, underlying mechanisms, and the experimental protocols for their use.

N-(azidomethyl)benzamide: A Click Chemistry Hub

N-(azidomethyl)benzamide is primarily utilized as a building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The terminal azide group of **N-(azidomethyl)benzamide** readily and specifically reacts with terminal alkynes to form a stable 1,2,3-triazole ring. This reaction is highly efficient, biocompatible, and proceeds under mild conditions, making it ideal for biological applications.[3][4] The resulting triazole serves as a robust linker, connecting the benzamide moiety to other molecules of interest, such as fluorophores, affinity tags, or drug candidates.[1][4]



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Analogs for Covalent Protein Modification: The Rise of NASA and ArNASA Probes

Moving beyond simple conjugation, analogs of **N-(azidomethyl)benzamide** have been developed as sophisticated tools for covalent protein modification. Notably, N-acyl-N-alkyl sulfonamides (NASA) and the more recent N-acyl-N-aryl sulfonamides (ArNASA) have been engineered as lysine-targeted covalent "warheads."[5][6][7][8] These probes are employed in a ligand-directed labeling strategy, where a ligand brings the reactive NASA or ArNASA group into close proximity to its target protein. This proximity-induced reaction leads to the acylation of a nearby lysine residue, resulting in a stable covalent bond.[6][7]

This approach has been successfully used to label and study a range of proteins, including G protein-coupled receptors (GPCRs) like the A2B adenosine receptor, and kinases such as CDK2 and BTK.[5][6][8] The ability to covalently modify specific proteins in their native environment opens up avenues for understanding protein function, developing novel therapeutics, and creating new diagnostic tools.

Data Presentation

Table 1: Comparison of Reaction Kinetics



Compound Class	Reaction Type	Typical Second- Order Rate Constant (M ⁻¹ s ⁻¹)	Key Features
N- (azidomethyl)benzami de	CuAAC	10 ² - 10 ⁴ [9]	Bioorthogonal, high yielding, forms stable triazole linkage. Requires copper catalyst.
N-acyl-N-alkyl sulfonamide (NASA)	Lysine Acylation	~104[4]	Proximity-induced reactivity, targets lysine. Can have higher intrinsic reactivity leading to off-target effects.
N-acyl-N-aryl sulfonamide (ArNASA)	Lysine Acylation	Variable, can be tuned	Improved stability and reduced off-target reactions compared to NASA probes, while maintaining high reactivity towards the target.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents	SPAAC	10 ⁻¹ - 10 ¹	Copper-free click chemistry, useful for in vivo applications where copper toxicity is a concern. Generally slower than CuAAC.[9]

Table 2: IC50 Values of Selected Benzamide Analogs in Cancer Cell Lines



Compound	Cell Line	IC50 (μM)	Target/Mechan ism	Reference
MS-275 (Entinostat)	MCF-7 (Breast)	Varies	HDAC Inhibitor	[10]
MS-275 (Entinostat)	A549 (Lung)	Varies	HDAC Inhibitor	[10]
MS-275 (Entinostat)	K562 (Leukemia)	Varies	HDAC Inhibitor	[10]
MS-275 (Entinostat)	MDA-MB-231 (Breast)	Varies	HDAC Inhibitor	[10]
Compound 13h (MS-275 analog)	MCF-7 (Breast)	4.86	HDAC Inhibitor	[11]
Compound 13k (MS-275 analog)	K562 (Leukemia)	3.12	HDAC Inhibitor	[11]
Chalcone-based benzamide analog (4b)	MCF7 (Breast)	0.16	MDM2-p53 inhibitor	[12]
Chalcone-based benzamide analog (4b)	HepG2 (Liver)	0.17	MDM2-p53 inhibitor	[12]

Experimental Protocols Synthesis of N-(azidomethyl)benzamide

This protocol is based on the synthesis of related benzamidomethyl derivatives.[13]

 Synthesis of N-(hydroxymethyl)benzamide: To a solution of benzamide (1 eq) in water, add potassium carbonate (0.1 eq) and a 37% aqueous solution of formaldehyde (2.5 eq). Heat the mixture to reflux for 2 hours. Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield N-(hydroxymethyl)benzamide.



- Synthesis of N-(chloromethyl)benzamide: Suspend N-(hydroxymethyl)benzamide (1 eq) in a suitable solvent such as dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0°C.
 Allow the reaction to warm to room temperature and stir for 4-6 hours. Remove the solvent under reduced pressure to obtain crude N-(chloromethyl)benzamide. Use this product immediately in the next step.
- Synthesis of N-(azidomethyl)benzamide: Dissolve the crude N-(chloromethyl)benzamide (1 eq) in a polar aprotic solvent like DMF. Add sodium azide (1.5 eq) and stir the reaction at room temperature for 12-16 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(azidomethyl)benzamide.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Dissolve the alkyne-containing molecule (1 eq) and **N-(azidomethyl)benzamide** (1.1 eq) in a suitable solvent system (e.g., t-butanol/water 1:1).
- Add a solution of copper(II) sulfate (0.1 eq) in water.
- Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

General Protocol for Ligand-Directed Labeling using a NASA Probe

- Prepare a stock solution of the NASA-containing probe in DMSO.
- Incubate the target protein or cells with the NASA probe at a predetermined concentration (typically in the nanomolar to low micromolar range) in an appropriate buffer (e.g., PBS) at

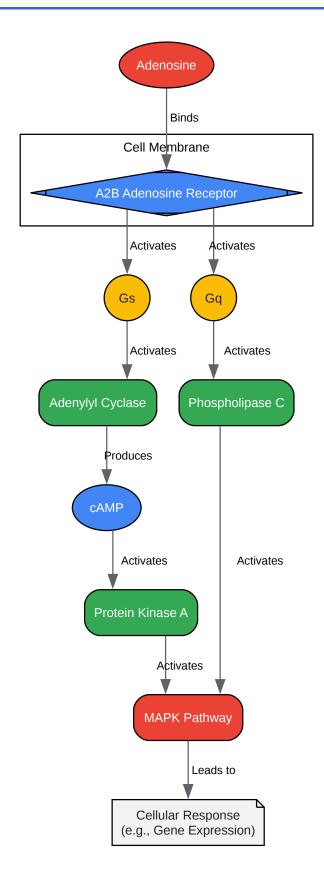


37°C for 1-2 hours.

- To confirm target specificity, run a parallel experiment with a competitor ligand that binds to the same site.
- Wash the cells or protein sample to remove the unbound probe.
- Analyze the extent of labeling by methods such as SDS-PAGE followed by in-gel fluorescence (if the probe is fluorescently tagged), Western blotting with an antibody against a tag on the probe, or mass spectrometry to identify the modified lysine residue.

Mandatory Visualizations

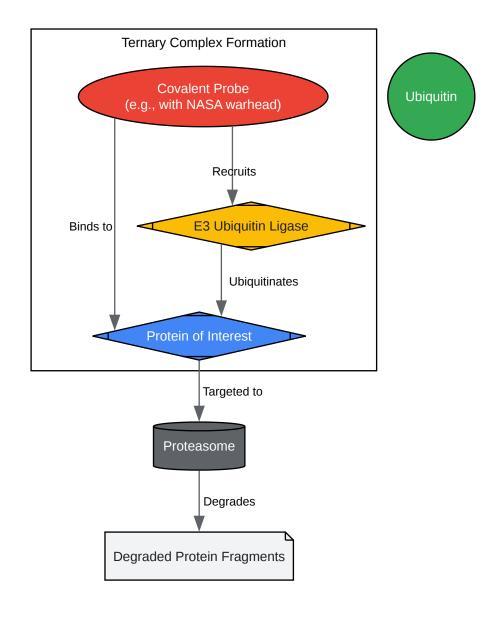




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Caption: A2B Adenosine Receptor Signaling Pathway.





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Caption: Workflow for Targeted Protein Degradation.

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